Head-to-Head LogP Differential vs. Methyl Ester Analog 2116757-65-2
In a direct head-to-head comparison using vendor-standardised calculated logP (cLogP) data from the same supplier (Fluorochem), ethyl 2,3-difluoro-4-(methylthio)benzoate (target compound) exhibits a cLogP value of 3.247 , while the corresponding methyl ester (CAS 2116757-65-2) has a cLogP of 2.890 . This represents a ΔlogP of +0.357, indicating approximately 2.3‑fold higher partitioning into octanol at equilibrium (assuming additive free energy contributions). For medicinal chemists optimising oral absorption or CNS penetration according to Lipinski's Rule of Five, this 0.36 log-unit difference can shift a compound from suboptimal to optimal lipophilicity space and should be factored into selection of the appropriate ester building block.
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP 3.247 (calculated, Fluorochem method) |
| Comparator Or Baseline | Methyl 2,3-difluoro-4-(methylthio)benzoate: cLogP 2.890 (calculated, Fluorochem method) |
| Quantified Difference | ΔcLogP = +0.357 (target minus methyl ester) |
| Conditions | Vendor-calculated logP using internal consistent algorithm; sourced from Fluorochem product pages |
Why This Matters
Procurement of the ethyl ester over the methyl ester is justified when increased lipophilicity is the design objective, avoiding additional synthetic steps to introduce lipophilic bulk post-coupling.
